molecular formula C16H11ClN6O2S B11055111 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5-ol

Cat. No.: B11055111
M. Wt: 386.8 g/mol
InChI Key: DCXHRNKJOWJWES-UHFFFAOYSA-N
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Description

2-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,4-BENZOXADIAZEPIN-5-OL is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, a tetrazole ring, a sulfanyl group, and a benzoxadiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,4-BENZOXADIAZEPIN-5-OL typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazepine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The tetrazole ring is introduced via a [3+2] cycloaddition reaction between an azide and a nitrile. The chlorophenyl group is then attached through a substitution reaction, and the sulfanyl group is introduced using thiol reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,4-BENZOXADIAZEPIN-5-OL can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

2-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,4-BENZOXADIAZEPIN-5-OL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.

    Industry: Its unique chemical structure could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,4-BENZOXADIAZEPIN-5-OL involves its interaction with specific molecular targets and pathways. The tetrazole ring and benzoxadiazepine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOLE: Shares the tetrazole and chlorophenyl groups but lacks the benzoxadiazepine core.

    1,3,4-BENZOXADIAZEPIN-5-OL: Contains the benzoxadiazepine core but lacks the tetrazole and chlorophenyl groups.

Uniqueness

2-({[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}METHYL)-1,3,4-BENZOXADIAZEPIN-5-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11ClN6O2S

Molecular Weight

386.8 g/mol

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-4H-1,3,4-benzoxadiazepin-5-one

InChI

InChI=1S/C16H11ClN6O2S/c17-10-5-7-11(8-6-10)23-16(20-21-22-23)26-9-14-18-19-15(24)12-3-1-2-4-13(12)25-14/h1-8H,9H2,(H,19,24)

InChI Key

DCXHRNKJOWJWES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN=C(O2)CSC3=NN=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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